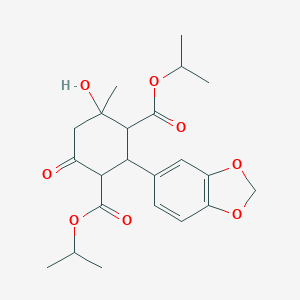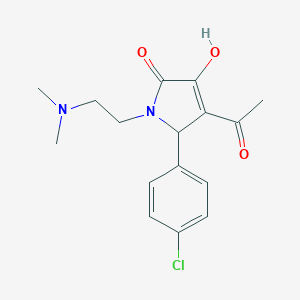![molecular formula C25H23N3O5S B282581 2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282581.png)
2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a chemical compound that has shown promising results in scientific research. This compound is also known as FMA-1, and it has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of FMA-1 is not fully understood. However, it has been suggested that FMA-1 may act by inhibiting various enzymes and proteins that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
FMA-1 has been shown to have various biochemical and physiological effects. In cancer cells, FMA-1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In infectious disease research, FMA-1 has been shown to have antimicrobial activity against various pathogens. In neurodegenerative disease research, FMA-1 has been shown to have neuroprotective effects.
实验室实验的优点和局限性
The advantages of using FMA-1 in lab experiments include its potential as a therapeutic agent in cancer, infectious disease, and neurodegenerative disease research. The limitations of using FMA-1 in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for FMA-1 research, including the development of FMA-1 analogs with improved pharmacological properties, the investigation of FMA-1 as a potential therapeutic agent for various diseases, and the investigation of FMA-1 as a potential lead compound for drug discovery. Additionally, further research is needed to fully understand the mechanism of action of FMA-1 and its potential side effects.
Conclusion:
In conclusion, FMA-1 is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FMA-1 as a therapeutic agent and to develop FMA-1 analogs with improved pharmacological properties.
合成方法
FMA-1 has been synthesized using various methods, including the reaction of 2-mercapto-N-(2-furylmethyl)acetamide with 4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole in the presence of a base. This reaction results in the formation of FMA-1, which can be purified using various techniques such as column chromatography.
科学研究应用
FMA-1 has shown potential in various scientific research applications, including cancer research, infectious disease research, and neurodegenerative disease research. In cancer research, FMA-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, FMA-1 has been shown to have antimicrobial activity against various pathogens. In neurodegenerative disease research, FMA-1 has been shown to have neuroprotective effects.
属性
分子式 |
C25H23N3O5S |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
2-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C25H23N3O5S/c1-31-21-11-10-17(14-22(21)32-2)13-20-24(30)28(18-7-4-3-5-8-18)25(27-20)34-16-23(29)26-15-19-9-6-12-33-19/h3-14H,15-16H2,1-2H3,(H,26,29)/b20-13- |
InChI 键 |
RESZBHXEPBIFFS-MOSHPQCFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)


![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)